molecular formula C11H9ClO3 B1303297 methyl 6-chloro-2H-chromene-3-carboxylate CAS No. 68281-65-2

methyl 6-chloro-2H-chromene-3-carboxylate

Cat. No.: B1303297
CAS No.: 68281-65-2
M. Wt: 224.64 g/mol
InChI Key: OLQOSWHSVZKSLW-UHFFFAOYSA-N
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Description

Methyl 6-chloro-2H-chromene-3-carboxylate (CAS 68281-65-2) is a halogenated chromene derivative characterized by a chlorine substituent at the 6-position of the chromene ring and a methyl ester group at the 3-position. It is synthesized via a condensation reaction between methyl acrylate and 5-chlorosalicylaldehyde, yielding approximately 17% under optimized conditions . Its molecular formula is C₁₁H₉ClO₃, with a molecular weight of 224.64 g/mol .

Properties

IUPAC Name

methyl 6-chloro-2H-chromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO3/c1-14-11(13)8-4-7-5-9(12)2-3-10(7)15-6-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQOSWHSVZKSLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=CC(=C2)Cl)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377191
Record name methyl 6-chloro-2H-chromene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68281-65-2
Record name methyl 6-chloro-2H-chromene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-chloro-2H-chromene-3-carboxylate typically involves the reaction of 6-chloro-2H-chromene-3-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-2H-chromene-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

Methyl 6-chloro-2H-chromene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 6-chloro-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
Methyl 6-chloro-2H-chromene-3-carboxylate 68281-65-2 C₁₁H₉ClO₃ 224.64 Cl (C6), methyl ester (C3) Intermediate in organic synthesis
Ethyl 6-chloro-2H-chromene-3-carboxylate 66670-54-0 C₁₂H₁₁ClO₃ 238.67 Cl (C6), ethyl ester (C3) Higher lipophilicity; used in drug design
Methyl 6-bromo-2H-chromene-3-carboxylate 177496-79-6 C₁₁H₉BrO₃ 269.09 Br (C6), methyl ester (C3) Enhanced reactivity in cross-coupling reactions
6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid 183736-74-5 C₁₀H₆ClO₅ 226.61 Cl (C6), hydroxyl (C7), oxo (C2) Increased polarity; potential bioactive agent
Key Observations:
  • Halogen Effects : Replacement of chlorine with bromine (e.g., methyl 6-bromo analog) increases molecular weight and alters reactivity due to bromine’s larger atomic radius and lower electronegativity .
  • Ester Group Variation : Ethyl esters (e.g., ethyl 6-chloro analog) exhibit higher lipophilicity compared to methyl esters, influencing pharmacokinetic properties .
  • Functional Group Additions : The introduction of a hydroxyl and oxo group (e.g., 6-chloro-7-hydroxy-2-oxo analog) enhances polarity, making the compound more water-soluble and bioactive .

Physicochemical Properties

  • Solubility : Methyl esters generally exhibit lower water solubility compared to carboxylic acid derivatives (e.g., 6-chloro-7-hydroxy-2-oxo analog) due to reduced polarity .
  • Thermal Stability : Chromene derivatives with electron-withdrawing groups (e.g., Cl, Br) demonstrate higher thermal stability, as evidenced by melting points exceeding 175°C for related compounds .

Biological Activity

Methyl 6-chloro-2H-chromene-3-carboxylate is a synthetic compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article explores its potential therapeutic properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H9ClO3
  • Molecular Weight : 224.64 g/mol
  • IUPAC Name : this compound

The compound features a chromene backbone with a carboxylate ester and a chlorine substituent, which are critical for its biological activity.

This compound exhibits its biological effects through several mechanisms:

  • Antimicrobial Activity : The compound has shown significant antimicrobial properties against various bacterial strains, suggesting its potential as an antibacterial agent .
  • Anticancer Properties : Research indicates that derivatives of chromenes, including this compound, may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest .
  • Antioxidant Activity : The compound may also act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells .

Biological Activity Overview

Activity Type Effect Reference
AntimicrobialEffective against multiple bacterial strains
AnticancerInduces apoptosis in cancer cells
AntioxidantScavenges free radicals

Antimicrobial Studies

A study conducted on various derivatives of chromene, including this compound, demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess efficacy, revealing that the compound exhibited potent activity comparable to standard antibiotics.

Anticancer Research

In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines, including breast and prostate cancer cells. The mechanism involves the activation of apoptotic pathways, leading to increased caspase activity and DNA fragmentation in treated cells .

For example:

  • A study reported a reduction in cell viability by over 50% at concentrations of 20 µM after 48 hours of treatment in breast cancer cell lines .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the chromene structure can enhance biological activity. For instance, substituting different functional groups at the 3-position of the chromene backbone has been shown to increase anticancer potency significantly .

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